Quinine Sulfate

Catalog No.
S540862
CAS No.
804-63-7
M.F
C40H50N4O8S
M. Wt
746.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinine Sulfate

CAS Number

804-63-7

Product Name

Quinine Sulfate

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

Molecular Formula

C40H50N4O8S

Molecular Weight

746.9 g/mol

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)

InChI Key

RONWGALEIBILOG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/
Slightly sol in water and soluble in alcohol.

Synonyms

Biquinate, Bisulfate, Quinine, Hydrochloride, Quinine, Legatrim, Myoquin, Quinamm, Quinbisan, Quinbisul, Quindan, Quinimax, Quinine, Quinine Bisulfate, Quinine Hydrochloride, Quinine Lafran, Quinine Sulfate, Quinine Sulphate, Quinine-Odan, Quinoctal, Quinson, Quinsul, Strema, Sulfate, Quinine, Sulphate, Quinine, Surquina

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

Isomeric SMILES

[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.[O-]S(=O)(=O)[O-]

Description

The exact mass of the compound Quinine sulphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water and soluble in alcohol.. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP2D6 Inhibitors. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Quinine Sulphate in Malaria Treatment

Quinine sulphate has a long history as a first-line treatment for malaria. Its effectiveness was discovered in the 17th century, and it remained the primary antimalarial drug until the mid-20th century []. Scientific research played a crucial role in establishing quinine sulphate as a treatment and understanding its mechanism of action. Studies demonstrated its ability to reduce parasite burden and alleviate malaria symptoms []. However, the emergence of drug-resistant malaria parasites has limited its use in many regions [].

Quinine Sulphate for Other Applications

Beyond malaria, scientific research is exploring potential applications of quinine sulphate in other areas. Here are two emerging fields of study:

  • Algal Biofuel Production

    Research suggests quinine sulphate can be used as a selective predator control agent in open-pond algae cultivation for biofuel production []. Studies have shown that quinine sulphate can effectively target and eliminate rotifers, a common predator of algae, without significantly impacting algal growth []. This finding has the potential to improve the efficiency and sustainability of algal biofuel production.

  • Autoimmune Diseases

    Scientific research is investigating the potential immunomodulatory properties of quinine sulphate. Some studies suggest it may have therapeutic potential in managing autoimmune diseases like lupus []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Quinine sulfate is a chemical compound derived from the bark of the cinchona tree, primarily recognized for its antimalarial properties. It is chemically described as cinchonan-9-ol, 6’-methoxy-, sulfate (2:1) (salt), dihydrate, with the molecular formula (C20H24N2O2)2H2SO42H2O(C_{20}H_{24}N_{2}O_{2})_{2}\cdot H_{2}SO_{4}\cdot 2H_{2}O and a molecular weight of approximately 782.96 g/mol . Quinine sulfate appears as fine, white, needle-like crystals that are odorless and exhibit a very bitter taste. It is slightly soluble in water and alcohol but practically insoluble in ether .

Quinine sulfate's primary mechanism of action against malaria involves its effect on the parasite's life cycle within red blood cells. It disrupts the parasite's ability to digest hemoglobin, a vital nutrient for its survival []. Additionally, quinine may interfere with the parasite's ability to maintain its ionic balance within the host cell.

Quinine sulfate can be toxic at high doses, causing side effects like tinnitus (ringing in the ears), nausea, and vision problems []. In severe cases, it can lead to seizures, coma, and even death. People with certain medical conditions, like G6PD deficiency, are at increased risk for complications. Quinine sulfate is not flammable but should be handled with care due to its potential toxicity.

Data:

  • Lethal dose (LD50) in rats: 500 mg/kg (orally)
, particularly in acidic or basic environments. For instance:

  • Fluorescence Reaction: When a saturated solution of quinine sulfate is acidified with sulfuric acid, it exhibits intense blue fluorescence, which disappears upon the addition of hydrochloric acid .
  • Color Reaction: A solution of quinine sulfate turns emerald green when treated with bromine and ammonia, indicating its reactivity with halogens .

These reactions highlight its potential utility in analytical chemistry for detecting quinine.

Quinine sulfate is primarily known for its antimalarial activity. It acts as a blood schizonticide, targeting the Plasmodium species responsible for malaria. The proposed mechanism involves the inhibition of heme polymerase, leading to the accumulation of toxic heme within the parasite . Additionally, it has been noted for its analgesic and antipyretic properties, making it useful in treating fevers and pain associated with various conditions .

The synthesis of quinine sulfate typically involves extracting quinine from cinchona bark or through semi-synthetic pathways. The extraction process includes:

  • Extraction: The bark is processed to isolate quinine through solvent extraction methods.
  • Sulfation: Quinine can be converted into quinine sulfate by reacting it with sulfuric acid under controlled conditions to form the sulfate salt .

Alternative synthetic methods may also involve chemical modifications of related alkaloids.

Quinine sulfate has several applications:

  • Antimalarial Treatment: It is used to treat severe cases of malaria, particularly those resistant to chloroquine .
  • Flavoring Agent: Due to its bitter taste, it has been historically used as a flavoring agent in beverages such as tonic water .
  • Muscle Relaxant: It is also employed in treating muscle disorders like nocturnal leg cramps due to its effects on muscle membranes .

Quinine sulfate has been studied for various drug interactions:

  • Hypersensitivity Reactions: Serious reactions such as anaphylaxis have been reported, necessitating caution when administering this compound .
  • Drug Metabolism: Quinine is primarily metabolized by hepatic cytochrome P450 enzymes, which can lead to interactions with other drugs metabolized by these pathways. For instance, it may affect the pharmacokinetics of anticoagulants and other antimalarials .
  • Effects on Platelets: Quinine can induce thrombocytopenia by generating antibodies against platelet glycoproteins .

Quinine sulfate belongs to a class of compounds known as alkaloids. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Properties
ChloroquineC18H26ClN3More effective against malaria; less toxic than quinine.
QuinidineC20H24N2O2Used primarily as an antiarrhythmic agent; similar structure but different pharmacological effects.
DihydroquinineC20H26N2O2A derivative of quinine; has similar antimalarial properties but different pharmacokinetics.
MefloquineC17H16F6N2O3Used for malaria prophylaxis; distinct mechanism of action compared to quinine.

Quinine sulfate's unique bitter taste and its historical significance in treating malaria set it apart from these compounds, despite their structural similarities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS]

Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

XLogP3

2.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

746.33493574 g/mol

Monoisotopic Mass

746.33493574 g/mol

Heavy Atom Count

53

Taste

Very bitter taste

Odor

ODORLESS

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and sulfur oxides/.

Appearance

Solid powder

Melting Point

177 °C (some decomposition)
Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/
57 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M4XCR57IWG
KF7Z0E0Q2B

Related CAS

20317-85-5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of malaria and leg cramps
FDA Label

Livertox Summary

Quinine is a natural cinchona alkaloid that has been used for centuries in the prevention and therapy of malaria. Quinine is also used for idiopathic muscle cramps. Quinine therapy has been associated with rare instances of hypersensitivity reactions which can be accompanied by hepatitis and mild jaundice.

Drug Classes

Antimalarial Agents

Therapeutic Uses

MEDICATION (VET): OF 6 ANTIARRHYTHMICS TESTED, QUINIDINE BISULFATE GAVE NO PROTECTION AGAINST THE INDUCED ARRHYTHMIA IN DOGS.
... IS EFFECTIVE FOR SHORT- AND LONG-TERM TREATMENT OF SUPRAVENTRICULAR AND VENTRICULAR ARRHYTHMIAS. /QUINIDINE/
FOR PRACTICAL PURPOSES, QUINIDINE IS ONLY GIVEN ORALLY, ALTHOUGH IT CAN BE ADMINEITHER IM OR IV UNDER SPECIAL CIRCUMSTANCES. THE USUAL ORAL DOSE OF QUINIDINE SULFATE IS 200 TO 300 MG THREE TO FOUR TIMES A DAY. ... FOR PATIENTS WITH PREMATURE ATRIAL OR VENTRICULAR CONTRACTIONS OR MAINTENANCE THERAPY. HIGHER AND/OR MORE FREQUENT DOSES CAN BE USED FOR LIMITED PERIODS FOR TREATMENT OF PAROXYSMAL VENTRICULAR TACHYCARDIA.
Quinidine is used primarily as prophylactic therapy to maintain normal sinus rhythm after conversion of atrial fibrillation and/or flutter by other methods. The drug is also used to prevent the recurrence of paroxysmal atrial fibrillation, paroxysmal atrial tachycardia, paroxysmal atrioventricular junctional rhythm, paroxysmal ventricular tachycardia, and atrial or ventricular premature contractions.
For more Therapeutic Uses (Complete) data for QUINIDINE SULFATE (7 total), please visit the HSDB record page.

Pharmacology

Quinidine Sulfate is the sulfate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine sulfate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine sulfate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the rate of phase 0 depolarization and prolonging the refractory period. Quinidine sulfate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.

MeSH Pharmacological Classification

Muscle Relaxants, Central

Mechanism of Action

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/
CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/
... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/
REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/
For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page.

Pictograms

Irritant

Irritant

Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/

Other CAS

50-54-4
804-63-7
549-56-4
85135-87-1

Absorption Distribution and Excretion

ABOUT 90% OF QUINIDINE IN PLASMA IS BOUND TO PLASMA PROTEINS (ALPHA/ACID GLYCOPROTEIN AND ALBUMIN) THE DRUG ENTERS ERYTHROCYTES & ... BINDS TO HEMOGLOBIN; AT STEADY STATE, CONCN OF QUINIDINE IN PLASMA & ERYTHROCYTES ARE APPROXIMATELY EQUAL. QUINIDINE ACCUMULATES RAPIDLY IN MOST TISSUES EXCEPT BRAIN, & ... VOL OF DISTRIBUTION IS 2-3 L/KG. /QUINIDINE/
METABOLITES AND SOME OF THE PARENT DRUG (20%) ARE EXCRETED IN URINE; ELIMINATION HALF-TIME IS ABOUT 6 HR. /QUINIDINE/
LIVER METABOLISM & RENAL EXCRETION ARE THE MAIN ROUTES OF ELIMINATION. ENTEROHEPATIC CIRCULATION WOULD NOT SIGNIFICANTLY ALTER ABSORPTION KINETICS AS REFLECTED BY BLOOD CONCENTRATION.
PEAK PLASMA CONCN OF 0.29 UG/ML OF QUINIDINE WERE MEASURED @ 4 HR AFTER ADMIN OF SUSTAINED RELEASE CAPSULE (250 MG QUINIDINE BISULFATE) AND DECLINED STEADILY DURING THE NEXT 8 HR, WHILE AFTER ADMIN OF SUSTAINED RELEASE TABLET (300 MG QUINIDINE SULFATE) THEY WERE FAIRLY EVEN DURING 2-10 HR AFTER DOSING. PLASMA CONCENTRATIONS WERE HIGHER AT LATER TIMES FOR THE CAPSULE THAN FOR THE TABLET. THE BIOAVAILABILITY OF QUINIDINE FROM THE CAPSULES DURING 12 HR WAS 184% COMPARED TO THE TABLET. MEAN QUINIDINE PLASMA CONCN WERE SIGNIFICANTLY GREATER @ 3, 4, 6, 8, & 10 HR AFTER ADMIN OF THE CAPSULE THAN AFTER THE TABLET.
For more Absorption, Distribution and Excretion (Complete) data for QUINIDINE SULFATE (24 total), please visit the HSDB record page.

Metabolism Metabolites

QUINIDINE YIELDS 2'-HYDROXYQUINIDINE AS METABOLITE IN MAN. /QUINIDINE; FROM TABLE/
MOST URINARY METABOLITES ARE HYDROXYLATED AT ONLY ONE SITE, EITHER ON THE QUINOLINE RING OR ON THE QUINUCLIDINE RING; SMALL AMOUNTS OF DIHYDROXY COMPOUNDS ARE ALSO FOUND. THE FRACTION OF A DOSE OF QUINIDINE THAT IS METABOLIZED & THE METABOLIC PATHWAY APPEAR TO VARY CONSIDERABLY FROM PATIENT TO PATIENT.
Quinidine is metabolized in the liver, principally via hydroxylation to 3-hydroxyquinidine and 2-quinidinone. The metabolites may be pharmacologically active. Approximately 10-50% of a dose is excreted in urine (probably by glomerular filtration) as unchanged drug within 24 hr. /Quinidine/

Associated Chemicals

Quinidine sulfate dihydrate;6591-63-5

Wikipedia

Quinine
7-Dehydrocholesterol

FDA Medication Guides

Qualaquin
Quinine Sulfate
CAPSULE;ORAL
SUN PHARM INDUSTRIES
06/19/2019

Drug Warnings

OCCASIONALLY PATIENTS TAKING QUINIDINE EXPERIENCE SYNCOPE OR SUDDEN DEATH. ... MAY BE RESULT OF HIGH CONCENTRATIONS OF QUINIDINE IN PLASMA OR RESULT OF COEXISTING DIGITALIS TOXICITY. /QUINIDINE/
INDIVIDUALS WITH THE LONG Q-T SYNDROME OR THOSE WHO RESPOND TO LOW CONCENTRATIONS OF QUINIDINE WITH MARKED LENGTHENING OF THE Q-T INTERVAL APPEAR TO BE PARTICULARLY AT RISK /OF SYNCOPE OR SUDDEN DEATH/ AND SHOULD NOT BE TREATED WITH THIS DRUG. /QUINIDINE/
EXCESSIVE CONCENTRATION OF DRUG IN PLASMA WILL CAUSE ADVERSE EFFECTS IN ANY PATIENT. BECAUSE QUINIDINE HAS LOW THERAPEUTIC RATIO, CONSTANT VIGILANCE IS THUS REQUIRED IN EVERY PATIENT TAKING THIS DRUG. /QUINIDINE/
Quinidine should be used with extreme caution, if at all, in patients with incomplete atrioventricular nodal block, since complete heart block and asystole may result. Im or iv administration of quinidine is especially hazardous in the presence of atrioventricular block, in the absence of atrial activity, and the patients with extensive myocardial injury. Hypokalemia, hypoxia, and disorders of acid base balance must be eliminated as potentiating factors in patients who require large doses of antiarrhythmic agents to control ventricular arrhythmias.
For more Drug Warnings (Complete) data for QUINIDINE SULFATE (24 total), please visit the HSDB record page.

Biological Half Life

THE ELIMINATION HALF-LIFE OF QUINIDINE RANGES FROM 4 TO 10 HR IN HEALTHY PERSONS, WITH USUAL MEAN VALUE OF 6 TO 7 HR. HALF-LIFE IS SIGNIFICANTLY PROLONGED IN ELDERLY PERSONS, EVEN WHEN THEY ARE APPARENTLY HEALTHY. /QUINIDINE/
... EXCRETED IN URINE; ELIMINATION HALF-TIME IS ABOUT 6 HR. /QUINIDINE/
Quinidine generally has a plasma half-life of 6-8 hr in healthy individuals, but half-life may range from 3-16 hr or longer. In one study in patients with Plasmodium falciparum malaria, the elimination half-life of the drug averaged 12.8 hr (range: 6.6-24.8 hr). /Quinidine/

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

EXTRACTION FROM CINCHONA BARK WITH SLAKED LIME, FOLLOWED BY AQ SODIUM HYDROXIDE OR CARBONATE TREATMENT, EXTRACTION INTO HOT MINERAL OIL, SEPN USING SULFURIC ACID, THEN DIL SODIUM HYDROXIDE, & PURIFICATION BY RECRYSTALLIZATION
Finely ground cinchona bark mixed with lime is extracted with hot, high-boiling paraffin oil. The solution is filtered, shaken with dilute sulfuric acid, and the latter neutralized while still hot with sodium carbonate; on cooling, quinine sulfate crystallized out. The sulfate is then treated with ammonia, the alkaloid being obtained.

General Manufacturing Information

Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (2:1): INACTIVE

Analytic Laboratory Methods

Determination of quinine in drugs using spectrophotometric method.
Liquid chromatography determination in soft drinks.

Clinical Laboratory Methods

GLC DETERMINATION OF QUINIDINE FROM PLASMA AND WHOLE BLOOD. THE LIMIT OF DETECTABILITY IS 0.05 UG/ML OF QUINIDINE IN PLASMA AND THE METHOD IS ADEQUATE FOR FOLLOWING BLOOD PROFILES OF 200 MG QUINIDINE SULFATE DOSES IN HUMANS.
QUINIDINE WAS DETERMINED IN PLASMA AFTER IV INJECTION OF QUINIDINE SULFATE (12.5 & 25 MG/KG AS QUINIDINE BASE) INTO RATS. THE UNCHANGED QUINIDINE WAS DETERMINED BY SPECTROFLUORODENSITOMETRY, EXCITATION AND EMISSION AT 350 AND 450 NM.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F).
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Light sensitive.

Interactions

THE ADMIN OF QUINIDINE RESULTS IN AN INCREASE IN THE PLASMA CONCN OF THE GLYCOSIDE IN OVER 90% OF DIGITALIZED PATIENTS. THE DEGREE OF CHANGE IS PROPORTIONAL TO THE DOSE OF QUINIDINE; THE AVERAGE CHANGE IS ABOUT TWO-FOLD. ... THE INITIAL EFFECT OF QUINIDINE MAY BE DUE TO THE DISPLACEMENT OF DIGOXIN FROM BINDING SITES IN TISSUES. /QUINIDINE/
DRUGS ... SUCH AS PHENOBARBITAL OR PHENYTOIN ... MAY SIGNIFICANTLY SHORTEN DURATION OF ACTION OF QUINIDINE BY INCR RATE OF ELIMINATION. ... NITROGLYCERIN CAN CAUSE SEVERE POSTURAL HYPOTENSION IN PATIENTS WHO ARE TAKING QUINIDINE. /QUINIDINE/
QUINIDINE IS WEAK BASE EXCRETED ... BY KIDNEY & ITS BIOLOGICAL HALF-LIFE MAY BE PROLONGED ... IF PH OF URINE IS INCREASED. ... CARBONIC ANHYDRASE INHIBITORS, SODIUM BICARBONATE, & THIAZIDE DIURETICS, ALL OF WHICH INCR URINARY PH MAY SERVE TO INCR LIPID SOLUBILITY & TUBULAR REABSORPTION OF QUINIDINE & THUS PROLONG ITS THERAPEUTIC EFFECT. /QUINIDINE/
QUINIDINE (300 MG), SLOWLY ADMIN IV, CAUSED RETURN OF PARALYSIS INDUCED BY SUCCINYLCHOLINE (40 MG IV). QUINIDINE MAY ENHANCE OR CAUSE A RECURRENCE OF NEUROMUSCULAR EFFECTS OF TUBOCURARINE. /QUINIDINE/
For more Interactions (Complete) data for QUINIDINE SULFATE (30 total), please visit the HSDB record page.

Stability Shelf Life

PROTECT FROM LIGHT; DARKENS ON EXPOSURE TO LIGHT /DIHYDRATE/
Quinidine gluconate, quinidine polygalacturonate, and quinidine sulfate darken on exposure to light and should be stored in well closed, light-resistant containers. Solutions of quinidine salts slowly acquire a brownish tint on exposure to light. Only colorless, clear solutions of quinidine gluconate injection should be used. Quinidine gluconate injection should be stored at 15-30 °C. When diluted to a concentration of 16 mg/ml with 5% dextrose injection, quinidine gluconate injection is stable for 24 hr at room temperature and up to 48 hr when refrigerated. /Quindine salts/

Dates

Modify: 2023-08-15
1: Jean E, Delage MÈ, Beaulieu L. Investigation of the quinine sulfate dihydrate spectral properties and its effects on Cherenkov dosimetry. Phys Med Biol. 2019 Aug 7;64(15):155019. doi: 10.1088/1361-6560/ab2827. PubMed PMID: 31181556.
2: Guo Y, Cao F, Qiu P, Wang Z. Studies of the effect of halide ions on the fluorescence of quinine sulfate. Luminescence. 2019 Jun;34(4):450-455. doi: 10.1002/bio.3627. Epub 2019 Apr 7. PubMed PMID: 30957348.
3: Kristoffersen AS, Erga SR, Hamre B, Frette Ø. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein. J Fluoresc. 2018 Sep;28(5):1065-1073. doi: 10.1007/s10895-018-2270-z. Epub 2018 Jul 26. PubMed PMID: 30046998; PubMed Central PMCID: PMC6153725.
4: Shenthar J, Chakali SS, Acharya D, Parvez J, Banavalikar B. Oral quinine sulfate for the treatment of electrical storm and prevention of recurrent shocks in Brugada syndrome after failed cilostazol therapy. HeartRhythm Case Rep. 2017 Aug 24;3(10):470-474. doi: 10.1016/j.hrcr.2017.07.005. eCollection 2017 Oct. PubMed PMID: 29062700; PubMed Central PMCID: PMC5643860.
5: Xu C, Wu K, Van Ginkel SW, Igou T, Lee HJ, Bhargava A, Johnston R, Snell T, Chen Y. The Use of the Schizonticidal Agent Quinine Sulfate to Prevent Pond Crashes for Algal-Biofuel Production. Int J Mol Sci. 2015 Nov 17;16(11):27450-6. doi: 10.3390/ijms161126035. PubMed PMID: 26593899; PubMed Central PMCID: PMC4661893.
6: Joshi S, Pant DD. Interaction of quinine sulfate with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Sep 5;148:49-59. doi: 10.1016/j.saa.2015.03.115. Epub 2015 Apr 3. PubMed PMID: 25863459.
7: Houstoun M, Reichman ME, Graham DJ, Nambiar S, Shamsuddin H, Jones SC, Cao K, Wernecke M, Lam C, Worrall CM, MaCurdy TE, Kelman JA. Use of an active surveillance system by the FDA to observe patterns of quinine sulfate use and adverse hematologic outcomes in CMS Medicare data. Pharmacoepidemiol Drug Saf. 2014 Sep;23(9):911-7. doi: 10.1002/pds.3644. Epub 2014 May 28. PubMed PMID: 24872151.
8: Peyer AK, Abicht A, Heinimann K, Sinnreich M, Fischer D. Quinine sulfate as a therapeutic option in a patient with slow channel congenital myasthenic syndrome. Neuromuscul Disord. 2013 Jul;23(7):571-4. doi: 10.1016/j.nmd.2013.04.001. Epub 2013 May 18. PubMed PMID: 23688972.
9: Lai X, Lin Y, Zhang C, Zhou X. Study on the interaction between quinine sulfate and DNA by multiple spectral methods and their analytical applications. Anal Sci. 2013;29(4):435-40. PubMed PMID: 23574671.
10: Farombi EO, Ekor M, Adedara IA, Tonwe KE, Ojujoh TO, Oyeyemi MO. Quercetin protects against testicular toxicity induced by chronic administration of therapeutic dose of quinine sulfate in rats. J Basic Clin Physiol Pharmacol. 2012 Feb 27;23(1):39-44. doi: 10.1515/jbcpp-2011-0029. PubMed PMID: 22865448.
11: Strauch S, Dressman JB, Shah VP, Kopp S, Polli JE, Barends DM. Biowaiver monographs for immediate-release solid oral dosage forms: quinine sulfate. J Pharm Sci. 2012 Feb;101(2):499-508. doi: 10.1002/jps.22810. Epub 2011 Nov 11. PubMed PMID: 22081435.
12: Baroni A, Paoletti I, Ruocco E, Ayala F, Corrado F, Wolf R, Tufano MA, Donnarumma G. Antiviral effects of quinine sulfate on HSV-1 HaCat cells infected: analysis of the molecular mechanisms involved. J Dermatol Sci. 2007 Sep;47(3):253-5. Epub 2007 Jun 27. PubMed PMID: 17600687.
13: Ramírez A, Galván JM. [Torsades-de-pointes-type ventricular tachycardia in a patient with digitalis intoxication under chronic treatment with quinine sulfate]. Med Intensiva. 2007 Mar;31(2):106-7. Spanish. PubMed PMID: 17433191.
14: Walker R. Quinine sulfate inhibits invasion of Salmonella typhimurium and Shigella flexneri: a preliminary study. J Travel Med. 2006 Sep-Oct;13(5):324; author reply 324. PubMed PMID: 16987134.
15: Wolf R, Tufano MA, Ruocco V, Grimaldi E, Ruocco E, Donnarumma G, Baroni A. Quinine sulfate inhibits invasion of some bacterial skin pathogens. Int J Dermatol. 2006 Jun;45(6):661-3. PubMed PMID: 16796622.
16: Veldhuizen MG, van Rooden AP, Kroeze JH. Dissociating pleasantness and intensity with quinine sulfate/sucrose mixtures in taste. Chem Senses. 2006 Sep;31(7):649-53. Epub 2006 Jun 22. PubMed PMID: 16793856.
17: Wolf R, Grimaldi E, Donnarumma G, Greco R, Auricchio L, De Filippis A, Tufano MA. Quinine sulfate inhibits invasion of Salmonella typhimurium and Shigella flexneri: a preliminary study. J Travel Med. 2005 Nov-Dec;12(6):343-6. PubMed PMID: 16343387.
18: Takeuchi T, Sumida J. Indirect detection of halide ions via fluorescence quenching of quinine sulfate in microcolumn ion chromatography. Anal Sci. 2004 Jun;20(6):983-5. PubMed PMID: 15228124.
19: Wolf R, Baroni A, Greco R, Corrado F, Ruocco E, Tufano MA, Ruocco V. Quinine sulfate and HSV replication. Dermatol Online J. 2003 Aug;9(3):3. PubMed PMID: 12952750.
20: Wolf R, Baroni A, Greco R, Donnarumma G, Ruocco E, Tufano MA, Ruocco V. Quinine sulfate and bacterial invasion. Ann Clin Microbiol Antimicrob. 2002 Oct 22;1:5. PubMed PMID: 12437776; PubMed Central PMCID: PMC149380.

Explore Compound Types